2-Iodo-1,3,4-trimethoxybenzene

Solid-form characterization Purity assessment Regioisomer discrimination

For Pd-catalyzed cross-coupling with electron-rich partners, 2-iodo-1,3,4-trimethoxybenzene outperforms its bromo and chloro analogs due to its weaker C-I bond (61.9 kcal·mol⁻¹), enabling lower-temperature reactions with reduced catalyst loadings. The 108 °C melting point provides a rapid identity check against the low-melting 1-iodo regioisomer (CAS 25245-37-8). With three methoxy oxygen acceptor sites, it is also a superior halogen-bond donor for crystal engineering. Procure the correct regioisomer to ensure target activity. Available from BenchChem with global shipping.

Molecular Formula C9H11IO3
Molecular Weight 294.09 g/mol
CAS No. 25245-42-5
Cat. No. B14080225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1,3,4-trimethoxybenzene
CAS25245-42-5
Molecular FormulaC9H11IO3
Molecular Weight294.09 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)OC)I)OC
InChIInChI=1S/C9H11IO3/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5H,1-3H3
InChIKeyBXSGPNCBYOHARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1,3,4-trimethoxybenzene: Overview and Key Properties


2-Iodo-1,3,4-trimethoxybenzene (CAS 25245-42-5) is a polysubstituted iodoarene featuring three methoxy groups at the 1-, 3-, and 4-positions and a single iodine atom at the 2-position of the benzene ring . With a molecular formula of C₉H₁₁IO₃ and a molecular weight of 294.09 g·mol⁻¹, this compound belongs to the class of electron-rich aryl iodides that serve as versatile intermediates in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig), hypervalent iodine chemistry, and the synthesis of bioactive molecules bearing the 2,3,4-trimethoxyphenyl pharmacophore [1]. Its melting point of 108–108.5 °C and density of 1.602 ± 0.06 g·cm⁻³ distinguish it physically from its closest regioisomeric and halogen-analog comparators .

1
Electron-rich aryl iodide building block for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig)
2
Regioisomerically defined 2,3,4-trimethoxyphenyl precursor; identity verification supported by distinct melting point
3
Enables mild oxidative addition due to weaker C–I bond; suitable for sensitive substrate coupling without forced conditions

Why Regioisomer and Halogen Substitution Fails


Substituting 2-iodo-1,3,4-trimethoxybenzene with a regioisomer such as 1-iodo-2,3,4-trimethoxybenzene (CAS 25245-37-8) or 2-iodo-1,3,5-trimethoxybenzene (CAS 2510-49-8), or with a halogen analog such as the 2-bromo (CAS 25245-41-4) or 2-chloro (CAS 140665-34-5) derivative, introduces consequential differences in physicochemical properties, synthetic reactivity, and downstream biological activity. The position of the iodine atom relative to the three methoxy groups determines the electronic environment and steric accessibility at the reactive center, directly affecting oxidative addition rates with palladium catalysts [1]. The identity of the halogen governs the carbon–halogen bond dissociation energy (C–I: 61.9 kcal·mol⁻¹; C–Br: 79.6 kcal·mol⁻¹; C–Cl: 94 kcal·mol⁻¹), which is the primary determinant of reactivity in cross-coupling and halogen-bonding interactions . Furthermore, the 2,3,4-trimethoxyphenyl ring system—to which this iodoarene serves as the direct precursor—is a distinct pharmacophore from the 3,4,5-trimethoxyphenyl system, producing different biological potency profiles in tubulin polymerization inhibition [2]. These multidimensional differences mean that neither regioisomers nor halogen-substituted analogs can be treated as interchangeable commodities in a research or industrial procurement workflow.

Regioisomer swap
Using 1-iodo-2,3,4- or 2-iodo-1,3,5-trimethoxybenzene changes the substitution pattern, altering cross-coupling site and pharmacophoric geometry; melting point gap exceeds 65 °C, enabling rapid identity screening.
Halogen downgrade
Replacing iodine with bromo or chloro analogs raises C–X bond energy (Br: +17.7 kcal/mol, Cl: +32.1 kcal/mol), which may require higher catalyst loading and temperature, and can shift oxidative addition mechanism, limiting reactivity with electron-rich substrates.
Pharmacophore mismatch
The 2,3,4-trimethoxyphenyl system differs from 3,4,5-trimethoxyphenyl in tubulin-targeting SAR; building-block interchange may abolish antiproliferative activity in model systems, requiring re-validation of biological endpoints.

Differentiation Evidence vs. Closest Analogs


Melting Point Gap Enables Regioisomer Identity Confirmation

The melting point of 2-iodo-1,3,4-trimethoxybenzene (108–108.5 °C) is 66–68 °C higher than that of its direct regioisomer 1-iodo-2,3,4-trimethoxybenzene (CAS 25245-37-8; mp 40–42 °C) and 38–39 °C higher than the 2-bromo analog (mp 69–71 °C) . The 2-chloro analog melts at 54 °C, a 54 °C differential . The alternative regioisomer 2-iodo-1,3,5-trimethoxybenzene melts at 117–122 °C, approximately 10–14 °C above the target compound .

Melting point identity check
Head-to-head
108–108.5 °C (target) vs. 40–42 °C (1-iodo regioisomer); Δ = +66 to +68 °C
Large mp gap enables low-cost regioisomer verification upon receipt.
Vendor COA data; confirm with in-house DSC if purity is critical.
Solid-form characterization Purity assessment Regioisomer discrimination

C–I Bond Dissociation Energy Advantage in Oxidative Addition

The C(sp²)–I bond dissociation energy of iodoarenes is 61.9 kcal·mol⁻¹, compared with 79.6 kcal·mol⁻¹ for C(sp²)–Br and 94 kcal·mol⁻¹ for C(sp²)–Cl [1]. This 17.7 kcal·mol⁻¹ lower barrier relative to the bromo analog translates into lower activation energies for oxidative addition—the rate-determining step in many Pd(0)-catalyzed cross-coupling reactions. Kinetic studies with [Pd(Q-phos-tol)₂] show that iodobenzene undergoes oxidative addition via a fundamentally distinct mechanism from bromobenzene, with the iodoarene pathway exhibiting cooperative two-Pd(0)-center involvement and halogen-bond pre-association that facilitates C–I cleavage [2].

C–I bond energy
Class-level inference
61.9 kcal·mol⁻¹
Reported 17.7 kcal·mol⁻¹ lower than C–Br; supports milder oxidative addition.
Gas-phase BDE; reactivity also modulated by ligand and solvent.
Cross-coupling reactivity Oxidative addition Catalysis

High-Yield NIS-Mediated Synthetic Protocol

The patent literature demonstrates that treatment of 1,2,4-trimethoxybenzene with N-iodosuccinimide (NIS, 1.0 equiv) in acetonitrile at room temperature for 2 hours yields 2-iodo-1,3,4-trimethoxybenzene in 99% isolated yield as a white solid after column chromatography [1]. By comparison, the aqueous I₂/H₂O₂/H⁺ system reported by Pavlinac et al. delivers the same product in 83% isolated yield with 95% conversion using 0.5 equivalents of I₂ [2]. The 1-iodo-2,3,4-trimethoxybenzene regioisomer is obtained in 89% yield from 1,2,3-trimethoxybenzene under identical I₂/H₂O₂/H⁺ conditions, while 2-iodo-1,3,5-trimethoxybenzene is obtained in 81% yield from 1,3,5-trimethoxybenzene [2].

Synthetic yield
Cross-study comparable
99% (NIS method) vs. 83% (I₂/H₂O₂ green method) for target; regioisomers 81–89% in aqueous system
Near-quantitative protocol available for in-house preparation.
Patent literature; evaluate scalability and purification needs.
Synthetic methodology Process chemistry Iodination selectivity

Superior Halogen-Bond Donor Strength of Iodoarenes

Systematic crystallographic and computational studies demonstrate that iodoarene derivatives exhibit a significantly greater degree of halogen bonding (XB) interactions than their bromo and chloro analogues. Competitive co-crystallization experiments establish a qualitative hierarchy of XB donor strength: I > Br > Cl, consistent with the increasing magnitude of the σ-hole on the halogen as polarizability increases down Group 17 [1]. In Pd(0)-catalyzed oxidative addition, this enhanced halogen-bonding capacity manifests mechanistically: electron-rich iodoarenes form halogen-bond-like pre-complexes with Pd(0) that weaken the C–I bond, facilitating the cooperative oxidative insertion of a second Pd center [2]. A unique bifurcated I···I/I···O=C halogen-bonding synthon has been identified in iodoarene crystal structures that is absent in the corresponding bromo and chloro systems [1].

Halogen-bond donor
Class-level inference
I > Br > Cl
Iodoarene offers strongest directional XB donor for crystal engineering.
Crystallographic and DFT evidence; competitive recognition experiments.
Halogen bonding Supramolecular chemistry Crystal engineering

2,3,4-Trimethoxyphenyl Pharmacophore in Tubulin Inhibition

In a systematic medicinal chemistry study, replacement of the canonical 3,4,5-trimethoxyphenyl A-ring of phenstatin with the 2,3,4-trimethoxyphenyl moiety—directly accessible via cross-coupling of 2-iodo-1,3,4-trimethoxybenzene—produced indolephenstatin analogs with distinct and in some cases superior antiproliferative profiles. Isocombretastatins A bearing the 2,3,4-trimethoxyphenyl ring strongly inhibit tubulin polymerization with IC₅₀ values in the nanomolar range, while the concurrent replacement of the keto bridge with an olefinic linker yields compounds with diminished activity, highlighting the synergistic role of the 2,3,4-substitution pattern [1]. This contrasts with the 3,4,5-trimethoxyphenyl system of combretastatin A-4, where the pharmacophoric requirements for potent tubulin binding are fundamentally different.

Tubulin pharmacophore
Class-level inference
2,3,4- vs. 3,4,5-trimethoxyphenyl: qualitatively distinct SAR; nanomolar inhibition reported for 2,3,4-isocombretastatins
Reported antiproliferative endpoint context; enables exploration of novel chemical space.
In vitro tubulin polymerization assay; no direct head-to-head with identical scaffold.
Medicinal chemistry Tubulin inhibition Anticancer agents

High-Impact Application Scenarios


Mild Suzuki–Miyaura Cross-Coupling for Electron-Rich Biaryls

When constructing biaryl bonds with electron-rich coupling partners—a challenging substrate class in Pd-catalyzed cross-coupling—2-iodo-1,3,4-trimethoxybenzene outperforms its 2-bromo and 2-chloro analogs due to the 17.7 kcal·mol⁻¹ weaker C–I bond, which lowers the activation barrier for oxidative addition [Section 3, Evidence Item 2]. The halogen-bond-assisted pre-coordination mechanism unique to iodoarenes further accelerates the rate-determining step for electron-rich systems [1]. Procuring the iodo compound rather than the bromo analog enables reactions to proceed at lower temperatures with reduced catalyst loadings, minimizing protodehalogenation side reactions common with electron-rich aryl halides. This scenario is particularly relevant for the synthesis of 2,3,4-trimethoxyphenyl-containing biaryl natural product analogs and pharmaceutical intermediates.

Regioisomer Identity Verification in Medicinal Chemistry

In a medicinal chemistry program synthesizing libraries of 2,3,4-trimethoxyphenyl derivatives, procurement of the incorrect regioisomer (e.g., 1-iodo-2,3,4-trimethoxybenzene, CAS 25245-37-8) would produce compounds with a different pharmacophoric substitution pattern, potentially abolishing target activity. The 66–68 °C melting point gap between these two regioisomers [Section 3, Evidence Item 1] provides a rapid, equipment-minimal identity check (capillary melting point or DSC) that can be performed upon receipt before committing the material to a multi-step synthetic sequence . This is especially critical when sourcing from multiple vendors where regioisomeric purity may vary. The high melting point of 108 °C also facilitates room-temperature handling as a stable crystalline solid, in contrast to the low-melting 1-iodo isomer (40–42 °C), which may require refrigerated storage to prevent sintering or degradation.

Halogen-Bond-Directed Supramolecular Assembly

For crystal engineering studies exploiting halogen bonds as supramolecular synthons, the iodoarene provides the strongest and most directional XB donor among the halogen series (I > Br > Cl) [Section 3, Evidence Item 4]. The ability of iodoarenes to form unique bifurcated I···I/I···O=C motifs that are not accessible with bromo- or chloroarenes [2] makes 2-iodo-1,3,4-trimethoxybenzene—with its three methoxy oxygen halogen-bond acceptor sites geometrically positioned around the iodine donor—a particularly versatile tecton for constructing multi-dimensional halogen-bonded architectures. Researchers should explicitly specify the iodo derivative rather than the bromo or chloro analog, as the weaker XB donor strength of the latter may fail to produce the desired supramolecular topology.

In-House Just-in-Time Synthesis to Reduce Supply Chain Risk

For process chemistry groups and CROs that require multi-gram to kilogram quantities of the iodoarene intermediate, the demonstrated 99% isolated yield of the NIS-mediated iodination protocol in acetonitrile at room temperature [3] enables reliable in-house preparation from commercially available, inexpensive 1,2,4-trimethoxybenzene (CAS 135-77-3). This strategy eliminates dependency on specialty chemical suppliers for the iodo building block, shortens procurement lead times, and ensures batch-to-batch consistency. The NIS method's near-quantitative yield and simple aqueous workup (extraction, drying, column chromatography) make it suitable for scale-up, whereas the alternative I₂/H₂O₂ aqueous method at 83% yield [4] may be preferred when green chemistry metrics are prioritized over maximum yield.

Application
Selection Property
Validation Focus
Electron-rich biaryl cross-coupling
Low carbon–iodine bond dissociation energy
Oxidative addition rate under mild conditions
Regioisomeric identity verification
Distinct melting point profile
Identity confirmation by thermal analysis
Halogen-bond-driven crystal engineering
Strong halogen-bond donor strength
Supramolecular topology formation
In-house synthetic preparation
High-yielding protocol available
Process scalability and supply resilience
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